2-(2-chlorophenyl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide
Description
This compound is a benzodiazepine-oxazepine hybrid featuring a 2-chlorophenylacetamide moiety linked via an ethyl chain to a 7-fluoro-substituted benzo[f][1,4]oxazepin-3-one core. The 1,4-oxazepine ring system confers conformational flexibility, while the 3-keto group may influence hydrogen-bonding interactions. The 7-fluoro substituent likely enhances metabolic stability and bioavailability, as fluorine is a common bioisostere for hydroxyl groups in drug design. The 2-chlorophenyl group may contribute to lipophilicity and receptor-binding affinity, as seen in other chlorinated pharmaceuticals .
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O3/c20-16-4-2-1-3-13(16)10-18(24)22-7-8-23-11-14-9-15(21)5-6-17(14)26-12-19(23)25/h1-6,9H,7-8,10-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMAYHAXANRAEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of the Compound
The compound “2-(2-chlorophenyl)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide” features a complex structure that includes a chlorophenyl moiety and a benzooxazepin derivative. Such compounds often exhibit significant biological activities due to their ability to interact with various biological targets.
Anticancer Activity
Many compounds with similar structural features have been studied for their anticancer properties. The presence of the benzooxazepine ring is particularly notable as it has been associated with various pharmacological activities, including:
- Inhibition of Tumor Growth : Compounds that incorporate benzothiazole or benzooxazepine structures have shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer) through mechanisms involving apoptosis and cell cycle arrest .
- Apoptosis Induction : Many benzooxazepine derivatives induce apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- DNA Synthesis Inhibition : Compounds similar to this one have been reported to inhibit DNA synthesis in cancer cells, leading to reduced cell viability .
- Targeting Kinases : Some derivatives target specific kinases involved in cancer progression, which can halt tumor growth and metastasis.
Neuropharmacological Effects
Compounds containing chlorophenyl groups are often explored for their neuropharmacological effects. Potential activities include:
- Antidepressant Effects : Similar compounds have been investigated for their potential antidepressant properties through modulation of neurotransmitter systems.
- Anxiolytic Activity : Certain derivatives may exhibit anxiolytic effects by interacting with GABA receptors.
Study 1: Anticancer Evaluation
A study evaluated the anticancer activity of a series of benzooxazepine derivatives against various cancer cell lines using the MTT assay. The results indicated that specific substitutions on the benzene ring significantly enhanced cytotoxicity against A549 and MCF-7 cells, suggesting structure-activity relationships that could be applicable to our compound .
Study 2: Neuropharmacological Assessment
Another investigation focused on the neuropharmacological effects of chlorophenyl-containing compounds. The study reported that certain derivatives exhibited significant anxiolytic effects in animal models, which were attributed to their interaction with central nervous system receptors .
Comparison with Similar Compounds
Benzodiazepine-Dione Derivatives
and describe benzodiazepine-dione-acetamide hybrids with structural similarities to the target compound. Key differences include:
Impact of Substituents :
Chlorophenyl Acetamide Derivatives
Simpler chlorophenylacetamide analogs () highlight the role of the 2-chlorophenyl group:
Key Observations :
Heterocyclic Variations
Compounds with alternative heterocycles () demonstrate how core modifications affect properties:
Structural Insights :
- The naphthyridine core in introduces a larger π-system, which may enhance target binding but reduce blood-brain barrier penetration compared to benzodiazepines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
